REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[ClH:11].[N:12]([O-])=O.[Na+]>O>[Cl-:11].[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[N+:6]#[N:12])([O-:3])=[O:2] |f:2.3,5.6|
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
134.2 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
74.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
46 g
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL three-necked flask equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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is cooled to 0° C
|
Type
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TEMPERATURE
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Details
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while maintaining a temperature of 0° C
|
Type
|
FILTRATION
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Details
|
The diazonium salt solution is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 g | |
YIELD: CALCULATEDPERCENTYIELD | 359.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |